
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran framework, which is a common structural motif in many natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate phenolic precursors with acid chloride reagents under controlled conditions to yield the desired product with high regioselectivity and yield . Another method involves the use of basic alumina and 2-propanol as solvents, with the reaction mixture being heated at 75°C for several hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds.
Scientific Research Applications
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism by which 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. It also modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoids such as:
- 5,7-Dihydroxyflavanone
- 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
What sets 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one apart from other similar compounds is its unique structural features, including the presence of two hydroxyl groups and a dimethyl substitution on the benzopyran framework. These structural characteristics contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
64580-47-8 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3,5-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)10(14)9(13)8-6(12)4-3-5-7(8)15-11/h3-5,10,12,14H,1-2H3 |
InChI Key |
ZGUVAHYFHHMKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C2=C(C=CC=C2O1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


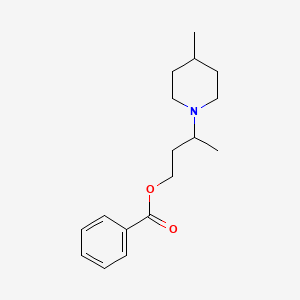

![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
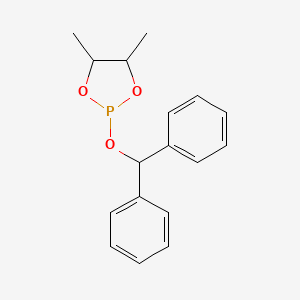
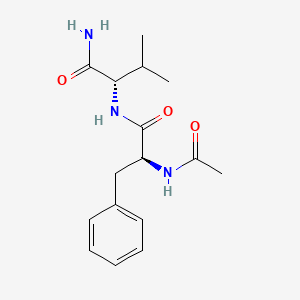
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
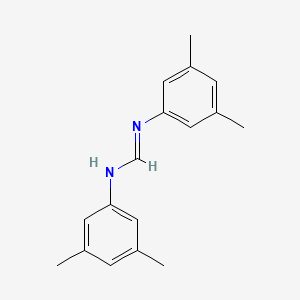
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


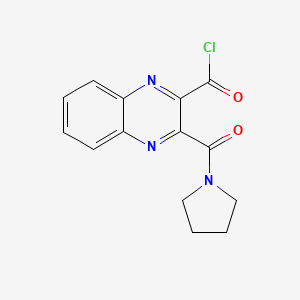
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
